molecular formula C28H34ClN5O4S B14947863 1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B14947863
M. Wt: 572.1 g/mol
InChI Key: ABRHIFHIZPRUHT-UHFFFAOYSA-N
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Description

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and an ethoxyphenyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, ethoxyphenyl amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique properties.

Scientific Research Applications

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new industrial chemicals and materials, contributing to advancements in various sectors.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pitolisant: A compound with a similar structure, known for its activity as a histamine H3 receptor antagonist.

    BF2.649:

Uniqueness

1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H34ClN5O4S

Molecular Weight

572.1 g/mol

IUPAC Name

1-[3-[3-(4-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H34ClN5O4S/c1-2-38-23-10-6-21(7-11-23)31-25(35)18-24-27(37)34(22-8-4-20(29)5-9-22)28(39)33(24)15-3-14-32-16-12-19(13-17-32)26(30)36/h4-11,19,24H,2-3,12-18H2,1H3,(H2,30,36)(H,31,35)

InChI Key

ABRHIFHIZPRUHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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